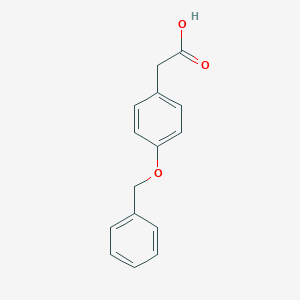

4-Benzyloxyphenylacetic acid

Übersicht

Beschreibung

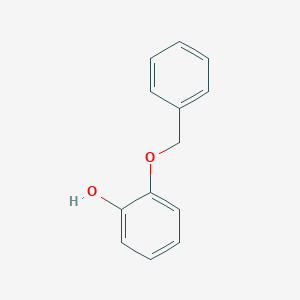

4-Benzyloxyphenylacetic acid is a chemical compound that belongs to the class of phenylacetic acid derivatives. These compounds are characterized by a phenylacetic acid moiety, which is a benzene ring attached to an acetic acid group. The benzyloxy substituent indicates the presence of a benzyl ether group attached to the phenyl ring. Phenylacetic acid derivatives have been studied for various biological activities, including their role as aldose reductase inhibitors, which are important in the management of diabetic complications .

Synthesis Analysis

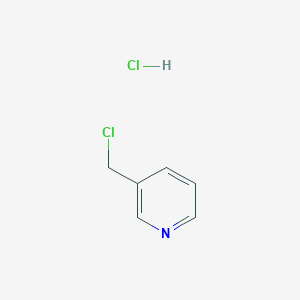

The synthesis of phenylacetic acid derivatives, including those with benzyloxy substituents, can be achieved through various synthetic routes. An improved method for synthesizing phenylacetic acid derivatives involves the carbonylation of corresponding benzyl chloride derivatives. This method has been shown to yield products like 2,4-dichlorophenylacetic acid with high efficiency . Another approach for synthesizing related compounds is the Friedel-Crafts reaction, as demonstrated in the preparation of 3,4-dimethoxyphenylacetic acid . Although these methods do not directly describe the synthesis of 4-benzyloxyphenylacetic acid, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure and geometry of phenylacetic acid derivatives can be optimized using computational methods such as density functional theory (DFT). Spectroscopic techniques like NMR, UV-VIS, and IR are commonly employed to confirm the structures of these compounds. For instance, azo-benzoic acids, which are structurally related to benzyloxyphenylacetic acids, have been characterized using these methods . The molecular structure analysis is crucial for understanding the chemical behavior and potential biological activity of the compound.

Chemical Reactions Analysis

Phenylacetic acid derivatives can undergo various chemical reactions. One such reaction is the Mitsunobu reaction, where a bifunctional reagent like 4-(diphenylphosphino)benzoic acid can act as both a reductant and a pronucleophile. This reaction can lead to the inversion of secondary alcohols to esters . Additionally, arylacetic acids with amino groups can react with alkenes in the presence of photocatalysts under visible light to yield benzylated products through oxidative decarboxylation . These reactions highlight the reactivity of phenylacetic acid derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetic acid derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of halogenated benzyl subunits into phenylacetic acid derivatives has been shown to impact their biological activity as aldose reductase inhibitors . The acid-base dissociation and azo-hydrazone tautomerism of azo-benzoic acids in solution are dependent on solvent composition and pH, indicating that the physical and chemical properties of these compounds are sensitive to environmental conditions .

Wissenschaftliche Forschungsanwendungen

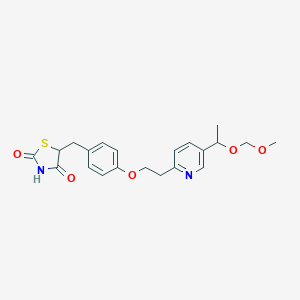

Aldose Reductase Inhibition

Research on substituted benzyloxyphenylacetic acids, including 4-Benzyloxyphenylacetic acid, has revealed their potential as aldose reductase inhibitors. These compounds, particularly 4-Benzyloxyphenylacetic acid derivatives, are explored for their inhibitory effects, which are crucial in managing complications of diabetes, such as diabetic cataracts, retinopathy, and neuropathy. The structural modifications of these compounds and their influence on inhibitory effects highlight the critical role of the methylene spacer between the aromatic core and the acidic function in determining their biological activity (Rakowitz et al., 2006).

Antimicrobial and Antioxidant Activities

New phenylsulfamoyl carboxylic acids, including structures related to 4-Benzyloxyphenylacetic acid, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies involve the characterization of these compounds and testing against various microorganisms, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Salmonella typhi, Candida albicans, and Aspergillus niger. The antioxidant activity of these compounds has also been measured, showcasing their potential in medical and pharmaceutical applications (Egbujor et al., 2019).

Synthesis of Novel Fluorescence Probes

4-Benzyloxyphenylacetic acid derivatives have been used in the synthesis of novel fluorescence probes that can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and peroxidase intermediates. These probes, due to their selective and dose-dependent fluorescence upon reaction with hROS, are valuable tools in studying the roles of reactive oxygen species in various biological and chemical applications (Setsukinai et al., 2003).

Wirkmechanismus

Mode of Action

It is known that the compound is a para-substituted phenyl-acetic acid derivative . Its molecules exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Benzyloxyphenylacetic acid is currently lacking in the literature . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics. Future research should aim to investigate these aspects.

Eigenschaften

IUPAC Name |

2-(4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHGAJLIKDAOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215791 | |

| Record name | 4-Benzyloxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6547-53-1 | |

| Record name | 4-Benzyloxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6547-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006547531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6547-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzyloxyphenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE5NH2G3DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

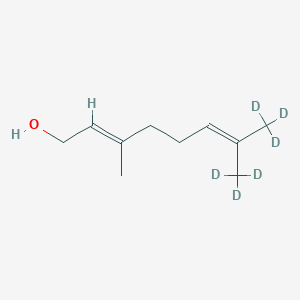

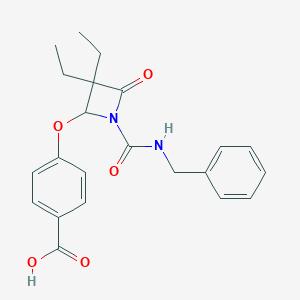

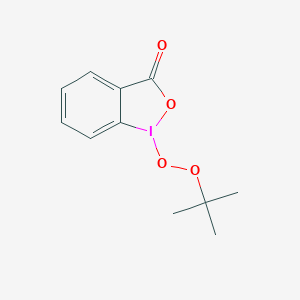

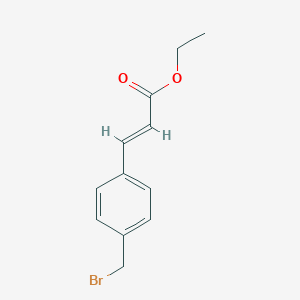

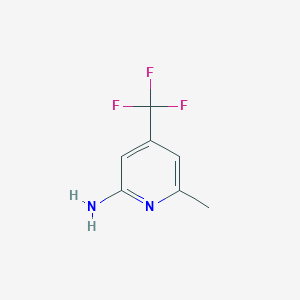

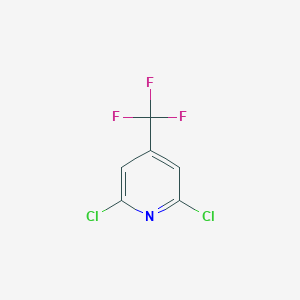

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known metabolites of 4-Benzyloxyphenylacetic acid (benzofenac) in different species?

A1: Research using GC/MS analysis identified several metabolites of benzofenac in the urine of rats, rabbits, dogs, and humans. [] The study utilized deuterium-labeled benzofenac to elucidate the structures of these metabolites through electron impact and chemical ionization spectral analysis. [] While the specific metabolites weren't listed in the provided abstract, this research highlights the diverse metabolic pathways of benzofenac across different species.

Q2: How does 4-Benzyloxyphenylacetic acid interact with the enzyme branched-chain aminotransferase (BCAT)?

A2: 4-Benzyloxyphenylacetic acid and its derivatives act as inhibitors of BCAT, specifically the mitochondrial isoform (hBCATm). [] While the exact mechanism of interaction wasn't detailed in the provided abstracts, research shows benzofenac exhibits a two-fold higher affinity for hBCATm (Ki=43 μM) compared to the cytosolic isoform (hBCATc, Ki=93 μM). [] This selectivity suggests a potential interaction with specific structural features of hBCATm.

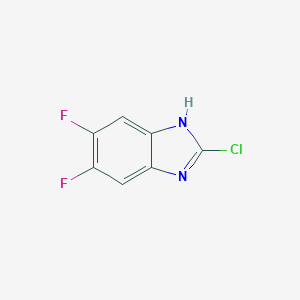

Q3: Can the structure of 4-Benzyloxyphenylacetic acid be modified to enhance its anti-inflammatory activity?

A3: Yes, studies exploring structure-activity relationships have focused on modifying the 4-Benzyloxyphenylacetic acid scaffold to enhance its anti-inflammatory properties. [] Replacing the chlorine atom with fluorine and introducing alkoxy groups on the phenyl ring led to the synthesis of 3-fluoro-4-alkoxyphenylalkanoic acids. [] These modifications aimed to improve the pharmacological profile compared to benzofenac. []

Q4: Are there polymeric forms of 4-Benzyloxyphenylacetic acid, and do they retain biological activity?

A4: Researchers have synthesized polymer analogs of 4-Benzyloxyphenylacetic acid by esterifying it with various polymer alcohols, including poly(vinyl alcohol), poly(2-hydroxyethyl methacrylate), and poly(2,3-dihydroxypropyl methacrylate). [] These polymeric forms displayed reduced anti-inflammatory activity compared to free 4-Benzyloxyphenylacetic acid, likely due to differences in their release and metabolism. []

Q5: What is the impact of age on the sensitivity to anemia induced by 4-Benzyloxyphenylacetic acid?

A5: Studies in rats revealed an age-dependent sensitivity to anemia induction by various substances, including 4-Benzyloxyphenylacetic acid. [] Older rats exhibited heightened symptoms of anemia when exposed to these compounds compared to younger rats. [] This suggests age-related differences in drug metabolism, detoxification mechanisms, or sensitivity of red blood cells.

Q6: How do levels of 4-Benzyloxyphenylacetic acid differ between rats and rabbits?

A6: While specific data wasn't provided in the abstract, a study directly compared serum levels of 4-Benzyloxyphenylacetic acid in rats and rabbits. [] This suggests species-specific differences in absorption, distribution, metabolism, and excretion (ADME) impacting the drug's pharmacokinetic profile.

Q7: Does adjuvant arthritis influence the levels of 4-Benzyloxyphenylacetic acid and liver microsomal activity?

A7: Research investigated the impact of adjuvant arthritis on both 4-Benzyloxyphenylacetic acid levels and the activity of the liver microsomal system, which plays a crucial role in drug metabolism. [] The specific findings weren't detailed in the abstract, but this research highlights the potential interplay between inflammatory conditions, drug metabolism, and therapeutic efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.